molecular formula C13H21NO4S B4489275 (3-Hydroxypropyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine

(3-Hydroxypropyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine

Cat. No.: B4489275
M. Wt: 287.38 g/mol
InChI Key: DIBKHIKSGFLBOF-UHFFFAOYSA-N
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Description

(3-Hydroxypropyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine is an organic compound that features both hydroxyl and sulfonyl functional groups

Mechanism of Action

Mode of Action

It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are areas of ongoing research.

Biochemical Pathways

It is known that the compound can be involved in various biochemical reactions, potentially affecting multiple pathways

Pharmacokinetics

Information on how the compound is absorbed, distributed within the body, metabolized, and excreted is limited . These properties are crucial for understanding the compound’s bioavailability and its potential as a therapeutic agent.

Result of Action

It is hypothesized that the compound may induce changes at the molecular and cellular levels, potentially affecting various biological processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(3-hydroxypropyl)-3-methyl-4-propoxybenzenesulfonamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . Understanding these influences is crucial for optimizing the use of the compound in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxypropyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine typically involves multiple steps. One common method includes the reaction of 3-methyl-4-propoxybenzenesulfonyl chloride with 3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxypropyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: The major product would be a ketone or aldehyde derivative.

    Reduction: The major product would be a sulfide derivative.

    Substitution: The major products would depend on the substituent introduced, such as alkyl or acyl derivatives.

Scientific Research Applications

(3-Hydroxypropyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (3-Hydroxypropyl)[(3-methyl-4-methoxyphenyl)sulfonyl]amine
  • (3-Hydroxypropyl)[(3-methyl-4-ethoxyphenyl)sulfonyl]amine
  • (3-Hydroxypropyl)[(3-methyl-4-butoxyphenyl)sulfonyl]amine

Uniqueness

(3-Hydroxypropyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine is unique due to its specific combination of functional groups and the length of the propoxy chain

Properties

IUPAC Name

N-(3-hydroxypropyl)-3-methyl-4-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-3-9-18-13-6-5-12(10-11(13)2)19(16,17)14-7-4-8-15/h5-6,10,14-15H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBKHIKSGFLBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.